![molecular formula C21H31O3PSi B1601415 Diphenyl[3-(triethoxysilyl)propyl]phosphine CAS No. 52090-23-0](/img/structure/B1601415.png)
Diphenyl[3-(triethoxysilyl)propyl]phosphine
Overview
Description
Diphenyl[3-(triethoxysilyl)propyl]phosphine, also known as DPTEP, is a phosphine ligand used in the synthesis of organometallic complexes. It is a widely used and versatile ligand in organometallic chemistry due to its ability to form strong bonds with many transition metals. It has been used in a variety of applications, including catalysis, photochemistry, and the synthesis of pharmaceuticals and other materials.
Scientific Research Applications
Organometallic Synthesis and Catalysis
Diphenyl(trimethylstannyl)phosphine, a related compound, has been shown to add to alkynes and allenes under free radical conditions, demonstrating regiospecific and regioselective reactions, which are crucial for developing new organometallic compounds and catalysts (Mitchell & Belt, 1990).
Photoinduced Coupling Reactions
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, a phosphine derivative, has been used as a radical initiator in photoinduced cross-coupling reactions, leading to the synthesis of thio- or selenophosphinates. This application highlights the potential of phosphine compounds in facilitating novel synthetic pathways in organic chemistry (Sato et al., 2017).
Silver Nanocluster Synthesis
Research has explored the use of phosphines, including triphenylphosphine, in the synthesis of atomically precise, hydride-rich silver nanoclusters. These nanoclusters, co-protected by phosphines, have potential applications in nanotechnology and materials science due to their stable sizes and accessible metal sites (Bootharaju et al., 2016).
Electrolyte Additives in Batteries
Tris(pentafluorophenyl)phosphine, another phosphine variant, has been used as an electrolyte additive in high-voltage lithium-ion batteries, showcasing the versatility of phosphine compounds in enhancing the performance of energy storage devices (Xu et al., 2012).
Mechanism of Action
Target of Action
Diphenyl[3-(triethoxysilyl)propyl]phosphine is primarily used as a ligand in the preparation of silica-immobilized metal catalysts . The compound’s primary targets are therefore the metal ions in these catalysts.
Mode of Action
As a ligand, Diphenyl[3-(triethoxysilyl)propyl]phosphine binds to metal ions, forming a complex. This interaction enhances the catalytic activity of the metal ions, leading to more efficient catalysis of chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by Diphenyl[3-(triethoxysilyl)propyl]phosphine depend on the specific reactions being catalyzed by the metal catalysts it is bound to. In general, the compound can influence a wide range of chemical reactions by enhancing the catalytic activity of these metal ions .
Result of Action
The primary result of Diphenyl[3-(triethoxysilyl)propyl]phosphine’s action is the enhancement of metal ion catalytic activity. This can lead to more efficient chemical reactions, potentially improving yields and reducing reaction times .
Action Environment
Diphenyl[3-(triethoxysilyl)propyl]phosphine is sensitive to air and moisture, reacting slowly with water . Therefore, it is typically used in controlled environments where these factors can be managed. The compound’s efficacy and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals .
properties
IUPAC Name |
diphenyl(3-triethoxysilylpropyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31O3PSi/c1-4-22-26(23-5-2,24-6-3)19-13-18-25(20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17H,4-6,13,18-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUIUZCAALFHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31O3PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546063 | |
Record name | Diphenyl[3-(triethoxysilyl)propyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl[3-(triethoxysilyl)propyl]phosphine | |
CAS RN |
52090-23-0 | |
Record name | Diphenyl[3-(triethoxysilyl)propyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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